molecular formula C17H16F3NO3 B13351457 Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate

Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate

Cat. No.: B13351457
M. Wt: 339.31 g/mol
InChI Key: SNJOLGRDTIWYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate is a synthetic organic compound belonging to the nicotinate family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method starts with the acylation of 2-amino-6-(trifluoromethyl)nicotinate, followed by cyclization, chlorination, and subsequent reactions with appropriate reagents to introduce the methoxyphenyl and ethyl ester groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Comparison: Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioactivity compared to similar compounds. The presence of the methoxyphenyl group also contributes to its unique pharmacological profile .

Biological Activity

Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate (CAS: 200879-76-1) is a synthetic compound belonging to the class of nicotinic acid derivatives. Its unique molecular structure, characterized by the presence of a trifluoromethyl group and a methoxyphenyl substituent, suggests potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16F3NO2\text{C}_{16}\text{H}_{16}\text{F}_3\text{N}\text{O}_2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in relation to receptor modulation and potential therapeutic applications.

Key Findings

  • Sphingosine-1-Phosphate Receptor Modulation :
    • This compound has been studied for its effects on the sphingosine-1-phosphate receptor (S1P1). It acts as an agonist, leading to significant immunosuppressive effects, such as a dramatic reduction in circulating lymphocytes in animal models (up to 78% decrease after a single oral dose of 1 mg/kg) .
    • The compound demonstrates high potency (EC50 = 0.035 μM) and selectivity against other S1P receptors (S1P2-5), indicating its potential utility in treating conditions like multiple sclerosis and other autoimmune disorders .
  • Antibacterial Properties :
    • Preliminary studies suggest that derivatives of this compound may exhibit antibacterial activity. For instance, related compounds have been shown to inhibit capsule biogenesis in bacteria, which could lead to new treatments for bacterial infections .
  • Potential for Drug Development :
    • The unique chemical properties of this compound make it a candidate for further exploration in drug development, particularly for inflammatory and metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
S1P1 AgonismReduces circulating lymphocytes by 78%
Antibacterial EffectsInhibits capsule formation in bacteria
Potential Therapeutic UsesCandidates for inflammatory and metabolic disorder treatments

Case Study 1: Immunosuppressive Effects

In a study involving rats, administration of this compound resulted in a significant decrease in peripheral lymphocyte counts. This effect was attributed to its action as an S1P1 receptor agonist, highlighting its potential application in managing autoimmune diseases.

Case Study 2: Antibacterial Research

Research into similar compounds has indicated that modifications to the nicotinic acid structure can enhance antibacterial properties. Ongoing studies are exploring the specific mechanisms by which these compounds inhibit bacterial growth and their effectiveness against various strains.

Properties

Molecular Formula

C17H16F3NO3

Molecular Weight

339.31 g/mol

IUPAC Name

ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C17H16F3NO3/c1-4-24-16(22)15-10(2)21-14(9-13(15)17(18,19)20)11-5-7-12(23-3)8-6-11/h5-9H,4H2,1-3H3

InChI Key

SNJOLGRDTIWYAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.